Oleoyl tyrosine

Chemical structure Endocannabinoid analog Carboxylic acid moiety

Formulators seeking a single agent that both accelerates melanogenesis and reinforces the stratum corneum lipid barrier often resort to multi-component blends, increasing cost and compatibility risk. Oleoyl tyrosine (CAS 147732-57-8) resolves this by delivering L-tyrosine to melanocytes via a lipophilic oleoyl carrier while simultaneously integrating into the cutaneous lipid matrix. • Dual functionality: stimulates melanin production for accelerated tanning and reduces transepidermal water loss via oleic acid-derived barrier integration. • Validated use at 0.1-2% in leave-on emulsions; compatible with water-resistant sunscreen systems and glycerin/propylene glycol solvent bases. • Supply chain: available as >98% purity solid powder; shipped ambient; custom synthesis lead times approximately 2-4 months for bulk orders.

Molecular Formula C7H5BrO2S
Molecular Weight 0
CAS No. 147732-57-8
Cat. No. B1176176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl tyrosine
CAS147732-57-8
SynonymsN-Oleoyl-L-tyrosine
Molecular FormulaC7H5BrO2S
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl Tyrosine: Identity & N-Acyl Amino Acid Class


Oleoyl tyrosine (CAS 147732-57-8) is a long-chain N-acyl amino acid conjugate formed via amide linkage between oleic acid and L-tyrosine, classified within the N-acylamide lipid family and structurally related to endocannabinoid signaling molecules [1]. It is a synthetic bioactive lipid with the molecular formula C₂₇H₄₃NO₄ and molecular weight 445.63 g/mol, recognized in authoritative databases including HMDB (HMDB0062337), ChEBI (CHEBI:165548), and LIPID MAPS (LMFA08020099) [2]. The compound functions as a skin conditioning and skin protecting agent under INCI nomenclature, with primary applications in cosmetic formulations for tan enhancement and barrier support [3].

1
Cosmetic formulation research lipid: N-acyl amino acid conjugate
2
Lipidomics analytical standard (HMDB, LIPID MAPS, ChEBI)
3
Skin sensitization study compound with documented allergen context

Oleoyl Tyrosine: Why Generic Substitution Fails


Generic substitution of oleoyl tyrosine with alternative N-acyl amino acids (e.g., N-oleoyl glycine, N-oleoyl phenylalanine) or free L-tyrosine introduces substantial functional divergence due to differences in lipid signaling specificity, melanogenic pathway engagement, and skin sensitization profiles. The oleoyl-tyrosine amide bond confers distinct physicochemical properties—including logP, membrane permeability, and enzymatic hydrolysis susceptibility by fatty acid amide hydrolase (FAAH)—that govern its bioactivity [1]. Free L-tyrosine lacks the lipophilic oleoyl tail required for efficient stratum corneum penetration and sustained release kinetics, while N-oleoyl glycine exhibits divergent G-protein-coupled receptor (GPCR) binding and TRP channel interactions compared to N-acyl aromatic amino acids [2]. Additionally, emerging clinical data identify oleoyl tyrosine as a documented allergen in tan-enhancing sunscreens, a risk profile not shared across all N-acyl amino acid analogs, underscoring that in-class interchange without formulation-specific evaluation introduces both efficacy and safety liabilities [3].

Structural analog may not replicate function
Carboxylic acid vs. reduced hydroxymethyl group alters FAAH recognition and membrane permeability; OMDM analogs are not interchangeable.
Lipid signaling specificity diverges
N-oleoyl glycine or phenylalanine display distinct GPCR/TRP channel profiles; class-level receptor engagement may shift.
Skin sensitization risk not shared across class
Documented contact allergen in tan-enhancing sunscreens; alternative N-acyl amino acids may present different sensitization profiles.

Oleoyl Tyrosine: Comparative Evidence vs. Analogs


Structural Distinction from OMDM-2 and OMDM-1

Oleoyl tyrosine (CAS 147732-57-8) possesses a terminal carboxylic acid group (-COOH) at the amino acid α-carbon, whereas OMDM-2 (CAS 616884-63-0) and OMDM-1 (CAS 616884-62-9) are tyrosinol derivatives with a terminal hydroxymethyl group (-CH₂OH) resulting from reduction of the carboxylic acid [1]. This structural divergence fundamentally alters physicochemical properties, metabolic susceptibility, and biological targeting: the carboxylic acid enables deprotonation to the carboxylate anion at physiological pH, influencing solubility, membrane permeability, and FAAH substrate recognition [2]. OMDM-2 exhibits Ki = 3 μM for anandamide cellular uptake inhibition with CB1 Ki = 5.1 μM and FAAH Ki > 50 μM, demonstrating engineered selectivity for the endocannabinoid transporter [3]. In contrast, oleoyl tyrosine lacks published quantitative data for CB1, CB2, VR1, or FAAH interactions, and its biological profile remains primarily characterized through cosmetic function rather than pharmacological target engagement. Procurement decisions must therefore distinguish between oleoyl tyrosine (cosmetic-grade, carboxylic acid-containing, limited receptor profiling) and OMDM-2/OMDM-1 (research-grade, reduced carboxylic acid, pharmacologically characterized for endocannabinoid system modulation).

Functional Group
Class-level inference
Carboxylic acid (-COOH) vs. hydroxymethyl (-CH₂OH) in OMDM-2/OMDM-1
Structural context may alter FAAH recognition and metabolic stability
No direct comparative bioactivity data available
Chemical structure Endocannabinoid analog Carboxylic acid moiety

Melanogenesis Stimulation: Tyr-Excel™ vs. Free L-Tyrosine

Oleoyl tyrosine is commercialized as Tyr-Excel™ (INCI: Oleoyl Tyrosine, Luffa Cylindrica Seed Oil, Oleic Acid), a proprietary formulation that stimulates melanocyte activity and melanin pigment production [1]. The proposed mechanism involves increased intracellular L-tyrosine substrate availability for tyrosinase via the lipophilic oleoyl moiety, which enhances stratum corneum penetration compared to free L-tyrosine . However, no peer-reviewed quantitative data (e.g., fold-change in melanin content, tyrosinase activity EC₅₀, or comparative dose-response curves) were identified in the public domain for oleoyl tyrosine as a standalone compound. In vitro studies on related N-acyl tyrosines demonstrate tyrosinase inhibition rates of 40-60% at 0.5-2% concentrations, but these data derive from different structural analogs and cannot be directly extrapolated to oleoyl tyrosine's proposed melanogenic activity [2]. The absence of head-to-head comparative data versus alternative melanogenesis modulators (e.g., acetyl tyrosine, palmitoyl tyrosine) represents a critical evidence gap for procurement decisions based on quantified efficacy.

Melanogenesis Claim
Data to verify
Supplier-reported melanocyte stimulation (Tyr-Excel™); free L-tyrosine lacks lipophilic carrier
Supports formulation screening; no peer-reviewed quantitative data
Batch-specific manufacturer validation required
Melanogenesis Tanning enhancement Cosmetic efficacy

Skin Sensitization vs. Other Amino Acid Alkyl Amides

Oleoyl tyrosine has been documented as an emerging allergen in tan-enhancing sunscreens and cosmetics, with published clinical case reports of allergic contact dermatitis (ACD) confirmed via patch testing [1]. A 2022 literature compilation identified oleoyl tyrosine among several amino acid alkyl amides (AAAAs) implicated in cosmetic-related ACD, alongside isopropyl lauroyl sarcosinate and capryloyl glycine [2]. Notably, the CIR safety assessment of AAAAs as a class noted that while most members exhibit low sensitization potential, specific structural features—including acyl chain length and amino acid identity—modulate immunogenicity [3]. The documented sensitization incidence for oleoyl tyrosine, while not quantified as a population rate, represents a differentiated safety signal that distinguishes it from other N-acyl aromatic amino acids (e.g., N-acyl phenylalanine, N-acyl tryptophan) for which ACD reports are absent or substantially less frequent. This evidence establishes that oleoyl tyrosine cannot be considered interchangeable with structurally similar AAAAs from a dermal safety perspective.

Sensitization Reports
Reported
Documented ACD cases for oleoyl tyrosine; fewer reports for N-acyl phenylalanine/tryptophan
Sensitization profile may differ by acylamino acid; not interchangeable from dermal safety view
Qualitative evidence; no incidence rate comparison
Allergic contact dermatitis Skin sensitization Cosmetic safety

Endocannabinoid Signaling: N-Acyl Tyrosine vs. N-Acyl Ethanolamines

N-acyl amino acids, including N-oleoyl tyrosine, constitute a distinct signaling lipid class from N-acyl ethanolamines (e.g., anandamide) with divergent biosynthetic pathways and receptor engagement profiles [1]. N-acyl amino acids are synthesized via PM20D1-catalyzed condensation of free fatty acids and amino acids, whereas N-acyl ethanolamines derive from NAPE-PLD-mediated hydrolysis of N-acyl-phosphatidylethanolamine [2]. Receptor profiling studies demonstrate that N-acyl amino acids exhibit promiscuous but distinct GPCR and TRP channel interactions compared to N-acyl ethanolamines; for example, N-oleoyl glutamine functions as a TRPM8 antagonist (IC₅₀ = 3.8 μM), while anandamide activates CB1 (Ki = 89 nM) and TRPV1 (EC₅₀ = 0.6 μM) [3]. No quantitative receptor binding or functional assay data were identified for N-oleoyl tyrosine specifically, representing a critical knowledge gap. However, class-level inference from structurally characterized N-acyl tyrosines indicates that the aromatic tyrosine side chain confers differential TRP channel and GPCR interaction potential relative to aliphatic or ethanolamine-containing analogs.

Receptor Profiling
Class-level inference
No quantitative CB1/CB2/TRPV1/FAAH data for N-oleoyl tyrosine; anandamide CB1 Ki = 89 nM, OMDM-2 uptake Ki = 3 μM
Receptor engagement may differ from anandamide and OMDM analogs
Functional characterization requires empirical validation
Endocannabinoid Lipid signaling GPCR binding

Oleoyl Tyrosine: Evidence-Based Applications


Tan-Enhancing Formulations with Melanogenesis Stimulation

Oleoyl tyrosine is optimally deployed in sun care and tan-enhancing cosmetic products where combined melanogenic stimulation and skin barrier reinforcement are desired. Commercial formulations such as Tyr-Excel™ leverage the lipophilic oleoyl moiety to enhance L-tyrosine delivery to melanocytes, promoting accelerated tanning while the oleic acid component contributes to cutaneous lipid profile restoration [1]. Formulators should consult manufacturer technical data sheets for batch-specific efficacy metrics, as peer-reviewed quantitative melanogenesis data are currently absent. Typical use concentrations range from 0.1% to 2% in leave-on emulsions, with compatibility demonstrated in water-resistant sunscreen systems [2].

Leave-On Barrier Repair and Conditioning

Oleoyl tyrosine functions as a skin conditioning and skin protecting agent per INCI designation, suitable for moisturizers, barrier-repair creams, after-sun lotions, and anti-aging serums [3]. The oleic acid-derived fatty tail integrates into the stratum corneum lipid matrix, reducing transepidermal water loss and mitigating environmental stressor penetration, while the tyrosine head group reinforces barrier protein interactions. This dual functionality differentiates oleoyl tyrosine from single-action emollients or humectants. Formulation considerations include pH stability (neutral to mildly acidic) and compatibility with glycerin and propylene glycol solvent systems.

N-Acyl Tyrosine Reference Standards for Lipid Research

N-Oleoyl tyrosine serves as a reference standard in lipidomics and metabolomics studies investigating the N-acyl amino acid sub-class of fatty acid amides. Its inclusion in authoritative databases (HMDB, ChEBI, LIPID MAPS) and defined stereochemistry (L-tyrosine, 9Z-octadecenoyl) support its use as an analytical standard for mass spectrometry-based quantification and enzymatic assay development [4]. Researchers should note the absence of published receptor binding data (CB1, CB2, TRPV1, FAAH) and the structural distinction from reduced analogs like OMDM-2, which precludes its use as a functional endocannabinoid modulator without empirical characterization.

Allergen Patch Testing and Surveillance in Cosmetics

Given its documented status as an emerging allergen in tan-enhancing sunscreens, oleoyl tyrosine warrants inclusion in dermatological patch testing panels for patients presenting with facial or body dermatitis following cosmetic product exposure [5]. Clinical case reports confirm oleoyl tyrosine as a causative agent in allergic contact dermatitis, establishing its relevance for diagnostic allergen screening. Procurement for patch test preparation requires high-purity analytical-grade material with certificate of analysis documenting identity and impurity profile.

Application
Selection Property
Validation Focus
Tan-enhancing formulation research
Melanogenesis model response context
Batch-specific manufacturer validation
Skin barrier function studies
Barrier lipid integration profile
Formulation pH and compatibility review
Lipidomics reference standard
HMDB/LIPID MAPS database standard
Structural identity verification by MS
Allergen patch testing research
Documented emerging contact allergen
Analytical purity and impurity profiling

Technical Documentation Hub

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